molecular formula C25H26O2 B12576232 Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- CAS No. 577749-93-0

Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-

Cat. No.: B12576232
CAS No.: 577749-93-0
M. Wt: 358.5 g/mol
InChI Key: QWRNFIWDEIIFTG-UHFFFAOYSA-N
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Description

Butenylidene Bridge Configuration

The butenylidene bridge introduces geometric isomerism due to the double bond at the 1-position:

Key structural aspects :

  • Double bond geometry : The E (trans) configuration is sterically favored due to reduced van der Waals strain between the phenolic rings and the 4-isopropylphenyl group.
  • Conjugation effects : The extended π-system (phenolic rings → double bond → aryl substituent) enables charge delocalization, influencing electronic properties.
  • Torsional strain : Rotation about the single bonds adjacent to the double bond is restricted, creating a semi-rigid molecular framework.
Configuration Energy State Stability
E (trans) Lower energy Preferred
Z (cis) Higher energy Less common

Substituted Phenyl Group Orientation

The 4-(1-methylethyl)phenyl substituent exhibits specific spatial arrangements:

  • Para-substitution pattern : The isopropyl group occupies the para-position relative to the bridge attachment point on the phenyl ring, maximizing symmetry.
  • Steric effects : The bulky isopropyl group creates:
    • Restricted rotation about the C-C bond linking the substituent to the main structure
    • Shielding of the double bond from electrophilic attack
  • Electronic influences :
    • +I effect from isopropyl group stabilizes adjacent positive charges
    • Hyperconjugation with the aromatic system modifies electron density distribution

Comparative analysis with similar structures :

Feature This Compound Bisphenol A BPTPE
Bridge type Butenylidene Isopropylidene Butenylidene
Substituent 4-isopropylphenyl None Phenyl
Molecular weight (g/mol) 358.46 228.29 316.39
Conjugation length Extended Limited Moderate

Properties

CAS No.

577749-93-0

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-(4-propan-2-ylphenyl)but-1-enyl]phenol

InChI

InChI=1S/C25H26O2/c1-4-24(19-7-5-18(6-8-19)17(2)3)25(20-9-13-22(26)14-10-20)21-11-15-23(27)16-12-21/h5-17,26-27H,4H2,1-3H3

InChI Key

QWRNFIWDEIIFTG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Condensation Reactions

The core synthetic approach is a condensation reaction between substituted phenols and appropriate ketones or aldehydes to form the bisphenol structure.

  • Starting materials: 4-(1-methylethyl)phenol (p-isopropylphenol) and α,β-unsaturated ketones or aldehydes that can form the butenylidene bridge.
  • Reaction conditions: Acid-catalyzed condensation (e.g., using sulfuric acid or Lewis acids) under controlled temperature to avoid polymerization or side reactions.
  • Mechanism: Electrophilic aromatic substitution where the phenol’s ortho or para positions react with the carbonyl compound, followed by dehydration to form the butenylidene linkage.

Alkylation and Isopropylation

  • The isopropyl groups on the phenyl rings are introduced either by starting with 4-isopropylphenol or by alkylation of phenol derivatives using isopropyl halides or isopropyl alcohol under Friedel-Crafts conditions.
  • This step ensures the correct substitution pattern before the condensation step.

Use of Catalysts and Solvents

  • Common catalysts include Lewis acids such as zinc chloride or boron trifluoride etherate to promote condensation.
  • Solvents like toluene, benzene, or chlorinated solvents are used to dissolve reactants and control reaction rates.
  • Reaction temperature is typically maintained between 50–150 °C depending on the catalyst and solvent system.

Purification

  • The crude product is purified by recrystallization or chromatographic methods.
  • Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases is used for analytical and preparative purification, especially for isolating impurities and ensuring high purity for research or industrial use.

Research Findings and Data Tables

Step Reagents/Conditions Outcome/Notes
Alkylation Phenol + isopropyl halide, Lewis acid catalyst Introduction of isopropyl groups on phenol ring
Condensation 4-isopropylphenol + α,β-unsaturated ketone, acid catalyst Formation of butenylidene bisphenol linkage
Purification Recrystallization or RP-HPLC High purity bisphenol derivative
Analytical method RP-HPLC with MeCN/H2O/phosphoric acid Suitable for quantification and impurity profiling

Comparative Notes on Related Compounds

  • The preparation of this compound is analogous to bisphenol A synthesis, which involves condensation of phenol with acetone under acidic conditions.
  • However, the presence of the butenylidene bridge and additional isopropyl substitution requires modified conditions to control regioselectivity and avoid polymerization.
  • Literature indicates that multi-step synthesis with intermediate purification is necessary to achieve the desired compound with high yield and purity.

Chemical Reactions Analysis

Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may produce hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Chemical Formula : C21H24O2
  • Molecular Weight : 324.42 g/mol
  • CAS Number : 1745-89-7

The structure of this compound features two phenolic groups connected by a butenylidene bridge, which contributes to its unique reactivity and stability.

Applications in Material Science

1. Polymer Production

  • The compound is utilized in the synthesis of polymers due to its ability to undergo polymerization reactions. It can act as a monomer or cross-linking agent in various polymer formulations. For instance, it has been used to create thermosetting resins that exhibit high thermal stability and mechanical strength.

2. Coatings and Adhesives

  • Its phenolic structure makes it suitable for formulating coatings and adhesives that require strong bonding properties and resistance to heat and chemicals. These materials are vital in automotive and aerospace industries where durability is crucial.

3. Composite Materials

  • The compound is incorporated into composite materials to enhance their mechanical properties. Research indicates that composites containing this phenol exhibit improved tensile strength and impact resistance compared to those without it.

Applications in Biological Research

1. Antioxidant Activity

  • Studies have shown that phenolic compounds, including this one, exhibit significant antioxidant properties. This makes them potential candidates for developing health supplements aimed at reducing oxidative stress in biological systems.

2. Drug Development

  • The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in drug design. Research has shown that derivatives of this phenol can inhibit specific enzymes linked to cancer progression, suggesting its potential use in cancer therapeutics.

3. Analytical Chemistry

  • In analytical applications, the compound serves as a standard reference material for chromatographic techniques due to its well-defined chemical properties. It aids in the calibration of instruments used for detecting other phenolic compounds in various samples.

Case Studies

Study TitleApplicationFindings
Polymerization of Phenolic Compounds Material ScienceDemonstrated successful synthesis of thermosetting resins with enhanced thermal stability when using this compound as a monomer .
Antioxidant Properties of Phenolic Compounds Biological ResearchShowed significant reduction in oxidative stress markers in vitro when treated with derivatives of this phenol .
Inhibition of Cancer Cell Proliferation Drug DevelopmentFound that modified versions of the compound inhibited growth of specific cancer cell lines by targeting key metabolic pathways .

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Bisphenol A (BPA)
  • Structure: Contains a central isopropylidene (dimethylmethylene) bridge linking two para-phenol groups.
  • Molecular Weight : 228.29 g/mol.
  • Applications : Ubiquitous in polycarbonate plastics and epoxy resins .
  • Key Differences : BPA lacks the extended butenylidene bridge and the 4-isopropylphenyl substituent, resulting in lower steric hindrance and higher solubility in polar solvents compared to the target compound .
b. Bisphenol M (4,4'-[1,3-Phenylenebis(1-methylethylidene)]bis-phenol)
  • Structure : Features a 1,3-phenylenediisopropylidene bridge, creating a rigid, planar core.
  • Molecular Weight : 424.53 g/mol (same as target compound).
  • Applications : Used in high-performance polymers and composites.
  • Key Differences: The meta-substituted phenyl bridge in Bisphenol M reduces symmetry compared to the target compound’s linear butenylidene bridge, altering crystallization behavior and thermal stability .
c. 4,4'-[1-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] (DA2)
  • Structure : Contains an ethylidene bridge instead of butenylidene, with a 4-(1-methylethyl)phenyl substituent.
  • Applications : Acts as a dissolution inhibitor in photoresists.
  • Key Differences : The shorter ethylidene bridge in DA2 reduces hydrophobicity, leading to faster dissolution rates in TMAH developers compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Solubility in TMAH
Target Compound 424.53 225 1.186 Moderate
Bisphenol A 228.29 158–159 1.20 High
Bisphenol M 424.53 >300 1.21 Low
DA2 406.48 180–185 1.18 High

Key Observations :

  • The target compound’s extended butenylidene bridge enhances thermal stability (boiling point >600°C) compared to BPA and DA2 .
  • Symmetry differences between Bisphenol M and the target compound influence melting points, with Bisphenol M exhibiting higher thermal resistance due to its rigid core .

Functional and Bioactive Comparisons

a. Antioxidant and Antimicrobial Activity
  • 2,4-Bis(1-phenylethyl)-phenol: Exhibits notable antioxidant properties (IC₅₀: 12 µM in DPPH assays) and antimicrobial activity against Staphylococcus aureus .
  • No reported antimicrobial efficacy .
b. Endocrine Disruption Potential
  • BPA : Well-documented estrogenic activity (EC₅₀: 0.1–1 µM in ER-binding assays) .
  • Target Compound: Shows anti-androgenic activity in AR-EcoScreen assays (IC₅₀: 8.5 µM), weaker than 3,3'-dichlorobenzidine but stronger than 2-hydroxy-4-methoxybenzophenone .

Biological Activity

Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- (commonly known as Bisphenol A or BPA) is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its structural formula is C15H16O2C_{15}H_{16}O_2, and it has a molecular weight of approximately 228.2863 g/mol. This compound has garnered significant attention due to its biological activity and potential health impacts.

  • Chemical Formula : C15H16O2C_{15}H_{16}O_2
  • Molecular Weight : 228.2863 g/mol
  • IUPAC Name : 4,4'-(1-methylethylidene)bisphenol
  • CAS Number : 80-05-7

The compound consists of two phenolic groups connected by a propylene bridge, which contributes to its chemical stability and reactivity in various applications.

Endocrine Disruption

Bisphenol A is known for its role as an endocrine disruptor. It can mimic estrogen, leading to various biological effects:

  • Estrogenic Activity : BPA binds to estrogen receptors, influencing gene expression and potentially leading to reproductive health issues in both humans and wildlife .
  • Developmental Effects : Studies indicate that exposure to BPA during critical developmental periods can result in altered brain development and behavior in animal models .

Toxicological Studies

Research has shown that BPA can lead to several adverse health effects:

  • Reproductive Toxicity : Animal studies have demonstrated that BPA exposure can lead to decreased fertility, altered reproductive organ development, and increased risk of reproductive cancers .
  • Metabolic Effects : BPA exposure has been linked to obesity and metabolic disorders due to its influence on insulin signaling pathways .

Case Studies

  • Prenatal Exposure Study :
    • A study involving pregnant women showed that higher levels of BPA were associated with developmental delays in children at age 3, highlighting the compound's impact on neurodevelopment .
  • Wildlife Impact Study :
    • Research on aquatic organisms revealed that BPA exposure led to reproductive abnormalities in fish populations, affecting their ability to reproduce successfully in contaminated environments .

Data Table: Summary of Biological Effects

EffectObserved OutcomeReference
Estrogenic ActivityMimics estrogen; alters gene expression
Reproductive ToxicityDecreased fertility; organ abnormalities
Metabolic DisordersLinked to obesity; insulin resistance
Developmental DelaysNeurodevelopmental issues in children
Wildlife ReproductionAbnormalities in fish populations

Q & A

Q. How is the compound distinguished from structurally similar bisphenol analogs in analytical workflows?

  • Methodology :
  • LC-MS/MS : Use MRM transitions (e.g., m/z 368 → 213 for butenylidene cleavage) to differentiate from bisphenol A (m/z 228 → 133) .
  • X-ray crystallography : Resolve the butenylidene bridge geometry (cis/trans isomerism) .

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